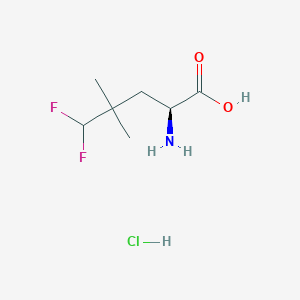
(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NV-5138 (hydrochloride) is an orally and centrally active small-molecule drug developed by Navitor Pharmaceuticals for the treatment of major depressive disorder. It is a selective activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which plays a crucial role in cellular metabolism and synaptic plasticity .
Preparation Methods
Synthetic Routes and Reaction Conditions
NV-5138 (hydrochloride) is synthesized through a series of chemical reactions involving the introduction of fluorine atoms and the formation of a leucine analog. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of NV-5138 is formed by introducing fluorine atoms into a leucine analog.
Hydrochloride formation: The hydrochloride salt is formed by reacting the synthesized compound with hydrochloric acid.
Industrial Production Methods
The industrial production of NV-5138 (hydrochloride) involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
NV-5138 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, leading to changes in the compound’s chemical composition.
Substitution: NV-5138 (hydrochloride) can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
NV-5138 (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the mTORC1 signaling pathway and its role in cellular metabolism.
Biology: NV-5138 (hydrochloride) is used to investigate the effects of mTORC1 activation on synaptic plasticity and neuronal function.
Medicine: The compound is being developed as a potential treatment for major depressive disorder due to its rapid and long-lasting antidepressant effects.
Mechanism of Action
NV-5138 (hydrochloride) exerts its effects by directly and selectively activating the mTORC1 signaling pathway. It binds to and modulates sestrin2, a leucine amino acid sensor and upstream regulatory pathway. This activation leads to increased synaptogenesis and rapid antidepressant effects. The actions of NV-5138 (hydrochloride) require the signaling of brain-derived neurotrophic factor (BDNF), which plays a crucial role in synaptic plasticity and neuronal survival .
Comparison with Similar Compounds
Similar Compounds
Ketamine: An NMDA receptor antagonist that also activates the mTORC1 pathway and produces rapid antidepressant effects.
Rapamycin: An mTOR inhibitor that has been used to study the mTORC1 pathway, although it has different effects compared to NV-5138 (hydrochloride).
Uniqueness
NV-5138 (hydrochloride) is unique in its selective activation of the mTORC1 pathway through modulation of sestrin2. Unlike ketamine, which has broader effects on the central nervous system, NV-5138 (hydrochloride) specifically targets the mTORC1 pathway, leading to more targeted and potentially safer therapeutic effects .
Properties
Molecular Formula |
C7H14ClF2NO2 |
|---|---|
Molecular Weight |
217.64 g/mol |
IUPAC Name |
(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13F2NO2.ClH/c1-7(2,6(8)9)3-4(10)5(11)12;/h4,6H,3,10H2,1-2H3,(H,11,12);1H/t4-;/m0./s1 |
InChI Key |
SIUFCONWYBJSOP-WCCKRBBISA-N |
Isomeric SMILES |
CC(C)(C[C@@H](C(=O)O)N)C(F)F.Cl |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















